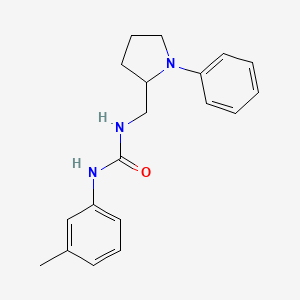
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antibacterial, antifungal, and cytotoxic activities . The compound you mentioned is a benzimidazole derivative with a naphthalene moiety attached, which could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The presence of the naphthalene moiety and sulfanyl group in your compound would likely impact its structure and potentially its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against breast cancer cell lines, emphasizing the potential of these compounds in cancer therapy Salahuddin et al., 2014.
Drug Design and Synthesis
Research has focused on developing novel benzimidazole derivatives utilizing 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide as a scaffold. These efforts aim to explore structural diversity and substitution effects for potential therapeutic applications M. Nikpassand & Dornaz Pirdelzendeh, 2016.
Cellular Studies and Cytotoxicity
A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating substantial in vitro cytotoxic effects against various cancer cell lines. This research highlights the compound's potential in developing new cancer treatments Anup Paul et al., 2015.
Fluorescent Probes for Acidic pH
Derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide have been applied as ratiometric fluorescent pH probes. These probes are designed for high-efficiency and fast-response in the acidic pH region, offering potential for real-time and reversible pH sensing Yan-Cheng Wu et al., 2018.
Anti-obesity Activity
Some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives were designed and evaluated for their anti-obesity activity by inhibiting pancreatic lipase. This study indicates potential therapeutic applications for obesity treatment A. Unnisa et al., 2022.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFNEWIUGVZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B2616354.png)
![ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2616355.png)
![8-(4-Tert-butylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2616361.png)
![N-[(2Z)-6-bromo-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2616362.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2616363.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)




![N4-[(2,5-dimethoxyphenyl)methyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2616371.png)

